N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Description

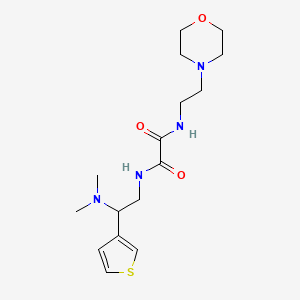

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique structural features:

- Core structure: An oxalamide backbone (N1 and N2 positions).

- Substituents: N1: A 2-(dimethylamino)-2-(thiophen-3-yl)ethyl group, combining a tertiary amine (dimethylamino) and a heteroaromatic thiophene ring. N2: A 2-morpholinoethyl group, incorporating a morpholine ring known for enhancing solubility and bioavailability .

The thiophene and morpholine moieties may confer distinct electronic and steric properties, influencing receptor binding or metabolic stability .

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-19(2)14(13-3-10-24-12-13)11-18-16(22)15(21)17-4-5-20-6-8-23-9-7-20/h3,10,12,14H,4-9,11H2,1-2H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSNIYYIHNJPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCCN1CCOCC1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide, with CAS number 946328-34-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C16H26N4O3S

- Molecular Weight: 354.5 g/mol

- Chemical Structure: Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure suggests potential interactions with neurokinin receptors, which are implicated in pain perception, anxiety, and nausea responses.

Biological Activity

Recent studies have indicated that this compound may exhibit the following biological activities:

-

Neurokinin Receptor Antagonism:

- Similar compounds have shown effectiveness in inhibiting neurokinin-1 (NK1) receptors, which play a significant role in mediating pain and emotional responses.

- Preliminary data suggest that this compound could be effective in treating conditions like depression and chemotherapy-induced nausea.

-

Antibacterial Properties:

- Some derivatives of oxalamide compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may warrant further investigation for its potential as an antibacterial agent.

Case Studies

-

In Vitro Studies:

- In vitro assays have shown that compounds similar to this compound can effectively inhibit target receptor activities. These studies utilized radiolabeled ligand binding assays to quantify binding affinities and receptor activation levels.

-

Preclinical Models:

- Animal models treated with related oxalamide compounds have shown reduced symptoms of anxiety and improved pain management outcomes, suggesting a promising therapeutic profile for neurokinin receptor antagonism.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neurokinin Receptor Antagonism | Potential effectiveness in treating depression and nausea | |

| Antibacterial Activity | Activity against Gram-positive and Gram-negative bacteria |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of the Thiophene Ring: Achieved via methods such as the Paal-Knorr synthesis.

- Introduction of Functional Groups: This involves nucleophilic substitutions to incorporate the dimethylamino group and the morpholino moiety.

- Oxalamide Formation: The final step usually involves the reaction of oxalyl chloride with the appropriate amine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison Table

Key Comparative Insights

Bioactivity :

- S336 and the target compound share oxalamide backbones but differ in substituents. S336’s pyridinyl and dimethoxybenzyl groups optimize umami receptor (hTAS1R1/hTAS1R3) binding, whereas the target’s thiophene and morpholine may target alternative receptors or pathways .

- GMC-series oxalamides demonstrate that halogenated aryl groups (e.g., bromo, chloro) enhance antimicrobial activity, suggesting the target’s thiophene could offer similar benefits with reduced toxicity .

Metabolic Stability :

- S336 and related oxalamides show rapid hepatic metabolism without amide bond cleavage, indicating that the target compound’s morpholine and thiophene groups may further stabilize against enzymatic degradation .

Material Science Applications: The dinuclear zinc complex in highlights oxalamides’ utility in coordination chemistry. The target’s morpholinoethyl group may improve metal-binding efficiency compared to simpler alkyl chains .

Structural Flexibility: Substituent variation (e.g., trifluoromethyl in 1c, isoindoline in GMC-1) allows tuning of electronic properties, solubility, and target specificity. The target compound’s combination of dimethylamino, thiophene, and morpholine represents a balance of lipophilicity and polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.